N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-26-21-12-11-16-7-3-4-8-17(16)22(21)23(25)24-15-18(19-9-5-13-27-19)20-10-6-14-28-20/h3-14,18H,2,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRILUWNBZDMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid
Route 1: Direct Ethoxylation and Oxidation
- Step 1 : Ethoxylation of 1-naphthol using ethyl bromide in the presence of potassium carbonate (K₂CO₃) yields 2-ethoxynaphthalene.
- Step 2 : Friedel-Crafts acylation with acetyl chloride followed by oxidation using potassium permanganate (KMnO₄) generates the carboxylic acid.
Route 2: Carboxylation of 2-Ethoxynaphthalene
Synthesis of 2,2-Bis(furan-2-yl)ethylamine
Route 1: Reductive Amination of 2,2-Bis(furan-2-yl)acetaldehyde
- Step 1 : Condensation of furfural with acetaldehyde via aldol addition under basic conditions (NaOH, ethanol).
- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol yields the amine (45–50% yield).
Route 2: Grignard Addition to Nitriles
- Step 1 : Reaction of 2-furylmagnesium bromide with acrylonitrile forms 2,2-bis(furan-2-yl)propanenitrile.
- Step 2 : Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the amine (60–65% yield).
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Procedure :
- Activation : Treat 2-ethoxynaphthalene-1-carboxylic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) at reflux (70°C, 4 h) to form the acyl chloride.
- Coupling : Add 2,2-bis(furan-2-yl)ethylamine (1.1 equiv) dropwise to the acyl chloride in dichloromethane (DCM) at 0°C. Stir for 12 h at room temperature.
- Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–72%
Advantages : High atom economy, minimal byproducts.
Challenges : Moisture sensitivity, requires rigorous drying.
Carbodiimide-Based Coupling (EDCI/HOBt)
Procedure :
- Activation : Mix 2-ethoxynaphthalene-1-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in DMF at 0°C for 30 min.
- Coupling : Add 2,2-bis(furan-2-yl)ethylamine (1.0 equiv) and stir at room temperature for 24 h.
- Workup : Dilute with water, extract with ethyl acetate, and purify via flash chromatography (hexane/acetone, 4:1).
Yield : 75–80%
Advantages : Mild conditions, suitable for sterically hindered substrates.
Challenges : Cost of reagents, longer reaction times.
Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Acyl Chloride | SOCl₂ | DCM | 25 | 12 | 68–72 | 95 |
| EDCI/HOBt | EDCI, HOBt | DMF | 25 | 24 | 75–80 | 98 |
| DCC/DMAP | DCC, DMAP | THF | 25 | 18 | 60–65 | 90 |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, THF) enhance carbodiimide-mediated coupling by stabilizing the activated intermediate. Non-polar solvents (DCM) favor acyl chloride reactivity but risk premature hydrolysis.
Steric and Electronic Considerations
- Bis-furan Ethylamine : The bulky 2,2-bis(furan-2-yl)ethyl group slows nucleophilic attack, necessitating excess amine (1.1–1.2 equiv).
- Naphthalene Ring : Electron-donating ethoxy group activates the carbonyl toward nucleophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted carboxylic acid and product.
- Solution : Gradient elution (hexane → ethyl acetate) with 5% triethylamine additive.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted naphthalene carboxamides.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on core motifs, substituents, and biological activities (where available).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure
- LMM11 and ranitidine analogs rely on smaller aromatic systems (benzene or furan), which may limit stacking interactions but improve metabolic stability .
Substituent Analysis
- Electron-Donating Groups: The 2-ethoxy group in the target compound contrasts with the sulfamoyl group in LMM11 and the nitro group in ranitidine analogs.
- Heterocyclic Moieties: The bis(furan-2-yl)ethyl chain introduces two oxygen-containing heterocycles, differing from LMM11’s oxadiazole or ranitidine’s dimethylamino groups. Furan’s electron-rich nature could facilitate interactions with enzymes or receptors via hydrogen bonding or dipole interactions .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and furan-ethyl coupling. Key optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carboxamide formation .
- Catalysts: Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
- Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .
- Purification: Employ column chromatography or recrystallization to isolate the product, ensuring >95% purity .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Structural ambiguities may arise from twinning, disorder, or low-resolution data. To address these:
- High-Resolution Data Collection: Use synchrotron radiation or cryocooling to improve data quality .
- Software Tools: Refine structures using SHELXL for small-molecule crystallography, which handles twinning and disorder via robust least-squares algorithms .
- Validation Metrics: Cross-check R values, electron density maps, and Hirshfeld surfaces to validate bond lengths/angles .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy: H and C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm), ethoxy groups (δ 1.3–1.5 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm) and furan C-O-C vibrations (~1015 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced: How should researchers resolve discrepancies between computational bioactivity predictions and experimental results?
Methodological Answer:
Discrepancies often arise from model limitations or experimental variability. Mitigation strategies:
- Orthogonal Assays: Validate in silico predictions (e.g., PASS software for antitubercular activity) with in vitro assays like Alamar Blue against Mycobacterium tuberculosis .
- Compound Stability Testing: Assess degradation under assay conditions (pH, temperature) via HPLC .
- Dose-Response Curves: Perform IC/EC determinations to confirm potency thresholds .
Advanced: What experimental approaches elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock or Glide to model interactions with targets (e.g., enoyl-ACP reductase for antitubercular activity). Focus on hydrogen bonding with residues like Tyr158 and Met103 .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to quantify affinity .
- Mutagenesis Studies: Validate binding sites by testing activity against target mutants .
Basic: What are key considerations in designing a multi-step synthesis route for derivatives of this compound?
Methodological Answer:
- Reaction Sequence: Prioritize steps with high atom economy (e.g., Ugi reaction for amide formation) .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during coupling .
- Intermediate Characterization: Monitor each step via TLC and intermediate NMR to ensure fidelity .
Advanced: How to design pharmacokinetic (PK) and toxicity studies for this compound?
Methodological Answer:
- In Vitro ADMET: Use Caco-2 cells for permeability, microsomal assays for metabolic stability, and hERG assays for cardiotoxicity .
- In Vivo Models: Administer to rodents for bioavailability and organ toxicity profiling (e.g., liver enzyme assays) .
- Computational Tools: Predict logP and plasma protein binding using SwissADME to guide dosing .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Systematic Substitution: Modify the ethoxy group (e.g., replace with methoxy, isopropoxy) to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement: Substitute the naphthalene ring with quinoline or indole to enhance target selectivity .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent properties with activity trends .
Basic: How to troubleshoot low yields in the final coupling step of synthesis?
Methodological Answer:
- Catalyst Screening: Test alternatives to DCC (e.g., EDC/HOBt) for improved efficiency .
- Stoichiometry Adjustment: Increase the molar ratio of the nucleophile (e.g., 2,2-bis(furan-2-yl)ethylamine) to 1.5 equivalents .
- Reaction Monitoring: Use LC-MS to detect intermediates and optimize reaction time .
Advanced: How can researchers validate the compound’s fluorescence properties for bioimaging applications?
Methodological Answer:
- Spectrofluorometry: Measure excitation/emission spectra (e.g., λ = 350 nm, λ = 450 nm) in buffer and cellular lysates .
- Confocal Microscopy: Image live cells treated with the compound to localize fluorescence .
- Quenching Studies: Add selective ions (e.g., Fe) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
